molecular formula C9H10FNO3 B8179250 O-(4-Fluorophenyl)-L-serine

O-(4-Fluorophenyl)-L-serine

Cat. No.: B8179250
M. Wt: 199.18 g/mol
InChI Key: WJHNRDRCQDYEEE-QMMMGPOBSA-N
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Description

O-(4-Fluorophenyl)-L-serine is a fluorinated derivative of the amino acid L-serine, where a 4-fluorophenyl group is esterified to the hydroxyl side chain. This modification introduces unique steric and electronic properties, making it a compound of interest in medicinal chemistry, materials science, and catalysis. The fluorophenyl moiety influences molecular planarity, solubility, and reactivity, distinguishing it from non-fluorinated analogs.

Properties

IUPAC Name

(2S)-2-amino-3-(4-fluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNRDRCQDYEEE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluorophenyl)-L-serine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-2-amino-3-bromopropanoic acid.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorophenol reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluorophenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

O-(4-Fluorophenyl)-L-serine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Fluorophenyl)-L-serine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Steric and Electronic Effects

  • O-(4-Fluorophenyl)-L-serine vs. Metalloporphyrins with 4-Fluorophenyl Groups: The 4-fluorophenyl substituent induces steric repulsion in metalloporphyrins, leading to nonplanar macrocyclic structures. Similar steric effects are expected in this compound, where the bulky aromatic group may distort the serine backbone .
  • Comparison with O-(2,3-Difluorophenyl)-L-serine: The difluorinated analog has two fluorine atoms at the 2- and 3-positions, increasing steric hindrance and electronic withdrawal compared to the mono-fluorinated 4-fluorophenyl derivative. This difference may alter reactivity in nucleophilic substitution or addition reactions .

Molecular Conformations

  • Isostructural Fluorophenyl Derivatives : Compounds like 4-(4-fluorophenyl)-thiazole derivatives exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly to the molecular plane . This suggests that this compound may adopt similar conformational flexibility, depending on the local environment.

Acylation of L-Serine Derivatives

  • O-(hexa-3,5-dienoyl)-L-serine: Synthesized via enzymatic catalysis (CvOASS) with O-acetyl-L-serine, achieving yields of 22.4–29% . This method highlights the challenges of acylating serine with bulky groups, which may parallel the synthesis of this compound.
  • O-(n-octanoyl)-L-serine: Integrated into cavitands for stabilization, suggesting that fluorophenyl analogs could be synthesized using similar hydrophobic interaction-driven protocols .

Yield Optimization

  • Lower yields in acylated serines (e.g., 22.4% for hexa-3,5-dienoyl) indicate inefficiencies in purification or side reactions, a hurdle likely relevant to this compound synthesis .

Physicochemical Properties

Compound Solubility Thermal/Light Stability Structural Flexibility
This compound Not explicitly reported Likely sensitive to decomposition* Nonplanar (steric hindrance)
O-(2,3-Difluorophenyl)-L-serine Water-soluble; Insoluble in ethers Decomposes under heat/light Rigid (ortho-fluorine effects)
O-(n-octanoyl)-L-serine Depends on medium (e.g., cavitands) Stable in complexes Flexible aliphatic chain

*Inferred from similar fluorophenyl compounds.

Reactivity in Organic Reactions

  • O-(2,3-Difluorophenyl)-L-serine : Participates in nucleophilic substitutions and additions due to electron-withdrawing fluorine atoms, enhancing reaction rates and product purity .

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